
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including chloro, iodo, nitro, and trifluoromethyl groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by halogenation and amination reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-iodophenyl)acetamide
- 2-Chloro-N-(4-iodophenyl)-5-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2-Chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline stands out due to the presence of the nitro group, which significantly influences its reactivity and potential applications. The combination of chloro, iodo, nitro, and trifluoromethyl groups makes it a versatile compound for various chemical transformations and research purposes.
Propriétés
Formule moléculaire |
C13H7ClF3IN2O2 |
|---|---|
Poids moléculaire |
442.56 g/mol |
Nom IUPAC |
2-chloro-N-(4-iodophenyl)-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H7ClF3IN2O2/c14-10-5-7(13(15,16)17)6-11(20(21)22)12(10)19-9-3-1-8(18)2-4-9/h1-6,19H |
Clé InChI |
BNPDHIAUSZYVEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



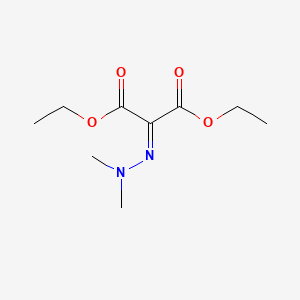

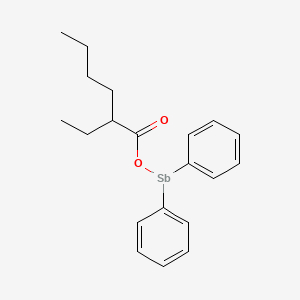
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)

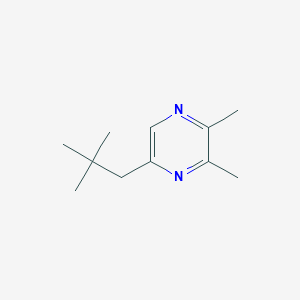
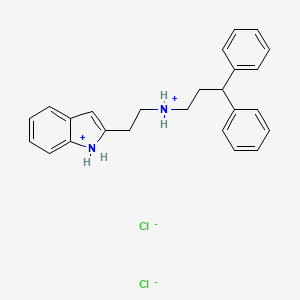
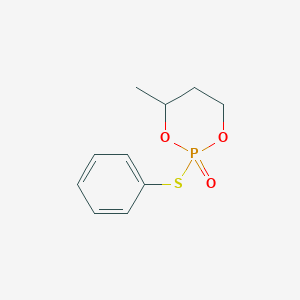

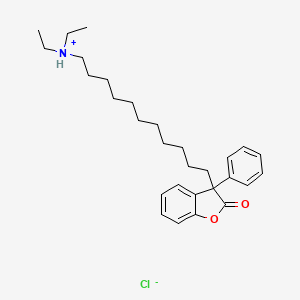

![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
